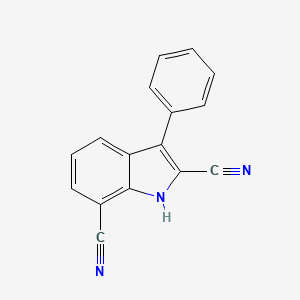

3-Phenyl-1H-indole-2,7-dicarbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

62039-74-1 |

|---|---|

Molekularformel |

C16H9N3 |

Molekulargewicht |

243.26 g/mol |

IUPAC-Name |

3-phenyl-1H-indole-2,7-dicarbonitrile |

InChI |

InChI=1S/C16H9N3/c17-9-12-7-4-8-13-15(11-5-2-1-3-6-11)14(10-18)19-16(12)13/h1-8,19H |

InChI-Schlüssel |

BHGKAANEFUOTNY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(NC3=C(C=CC=C23)C#N)C#N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Phenyl 1h Indole 2,7 Dicarbonitrile and Congeners

Formation of the 3-Phenylindole Core

The construction of the 3-phenylindole scaffold is a critical first step. Two prominent strategies for this transformation are palladium-catalyzed C-H arylation and multicomponent reactions.

Palladium-catalyzed direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of 3-arylindoles. This approach avoids the need for pre-functionalized indole (B1671886) substrates (such as halogenated indoles) by directly coupling the C-H bond at the C-3 position of the indole with an aryl halide.

Research has demonstrated that the direct arylation of free (NH)-indoles with aryl bromides can be achieved with high regioselectivity. organic-chemistry.org A common catalytic system involves palladium(II) acetate (B1210297) (Pd(OAc)₂) in the presence of a suitable base and ligand. organic-chemistry.orgnih.gov For instance, the reaction of indole with bromobenzene (B47551) using Pd(OAc)₂ and a base like potassium carbonate (K₂CO₃) in a solvent such as dioxane or toluene (B28343) can yield 3-phenylindole. organic-chemistry.orgresearchgate.net Ligandless conditions have also been developed, simplifying the reaction setup. organic-chemistry.org The choice of base and solvent can be crucial in controlling the regioselectivity between the C-2 and C-3 positions. nih.govrsc.org

A typical procedure involves heating a mixture of the indole, an aryl halide (e.g., iodobenzene (B50100) or bromobenzene), a palladium catalyst, a ligand (if necessary), and a base in a suitable solvent. nih.gov One study reported the synthesis of a series of 3-phenyl-1H-indoles using Pd(OAc)₂ with bis(diphenylphosphino)methane (B1329430) (dppm) as a ligand and lithium hydroxide (B78521) (LiOH·H₂O) as the base in water, achieving yields from 10-77%. nih.gov

Table 1: Examples of Palladium-Catalyzed C-3 Arylation of Indoles

| Indole Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Indole | Bromobenzene | Pd(OAc)₂ | K₂CO₃ | Dioxane | 3-Phenylindole | 70 | organic-chemistry.org |

| Indole | Iodobenzene | Pd(OAc)₂/dppm | LiOH·H₂O | Water | 3-Phenylindole | 77 | nih.gov |

| 2-Methylindole | 4-Trifluoromethylphenyl bromide | Pd(OAc)₂/dppm | LiOH·H₂O | Water | 3-(4-(Trifluoromethyl)phenyl)-2-methyl-1H-indole | 16 | nih.gov |

| Indole | 4-Methoxy-phenyl bromide | Pd(OAc)₂/dppm | LiOH·H₂O | Water | 3-(4-Methoxyphenyl)-1H-indole | 68 | nih.gov |

The mechanism generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by an electrophilic palladation of the indole at the electron-rich C-3 position, and finally, reductive elimination to yield the 3-arylindole and regenerate the Pd(0) catalyst. nih.gov

Multicomponent reactions (MCRs) offer an efficient alternative for constructing complex molecular scaffolds like indoles in a single step from three or more starting materials. nih.govresearchgate.netmdpi.com This strategy is valued for its operational simplicity, high atom economy, and ability to rapidly generate molecular diversity. bhu.ac.in

One innovative two-step MCR approach involves an initial Ugi four-component reaction between an aniline (B41778), glyoxal (B1671930) dimethyl acetal, formic acid, and an isocyanide. The resulting intermediate undergoes an acid-induced cyclization to furnish the indole-2-carboxamide core. This method is notable for its mild conditions, use of ethanol (B145695) as a green solvent, and avoidance of a metal catalyst.

Another MCR strategy for synthesizing indole-fused heterocycles involves the one-pot reaction of an indole, formaldehyde, and an amino hydrochloride. nih.govresearchgate.net While many indole-based MCRs rely on the nucleophilicity of the C-3 position, other innovative approaches are continually being developed to construct new and diverse indole-containing scaffolds. nih.govresearchgate.netbhu.ac.in These reactions showcase the versatility of MCRs in building the fundamental indole structure, which can then be further functionalized.

Strategic Introduction of Dicarbonitrile Functionality at Indole C-2 and C-7 Positions

Once the 3-phenylindole core is established, the next critical phase is the introduction of nitrile groups at the C-2 and C-7 positions. This can be approached through direct cyanation of the pre-formed indole ring or by constructing the indole ring from precursors already bearing the nitrile functionalities.

Direct C-H cyanation of indoles has been a subject of intense research, though it presents regioselectivity challenges. The C-3 position of indole is the most electron-rich and, therefore, the most reactive towards electrophilic substitution, making C-3 cyanation the most commonly reported transformation. nih.govmdpi.com

Palladium-catalyzed methods have been developed for the direct cyanation of the indole C-3 position using various cyanide sources, such as a combination of NH₄HCO₃ and DMSO, or the less toxic potassium ferrocyanide (K₄[Fe(CN)₆]). nih.gov Copper-mediated C-2 cyanation has also been achieved, but it typically requires the installation of a removable directing group on the indole nitrogen to achieve the desired regioselectivity. nih.gov

Functionalization at the C-7 position of the indole's benzene (B151609) ring is particularly challenging due to the high reactivity of the pyrrole (B145914) ring. rsc.org Directing-group strategies are often employed to achieve C-7 functionalization. For instance, a removable group on the indole nitrogen can direct a palladium catalyst to acylate the C-7 position specifically. rsc.org While this demonstrates the feasibility of C-7 functionalization, a direct C-7 cyanation method is not as well-established. Achieving simultaneous direct cyanation at both the C-2 and C-7 positions would be a formidable challenge, likely resulting in a mixture of products and low yields due to competing reactions at other positions.

A more strategic approach to synthesizing 3-Phenyl-1H-indole-2,7-dicarbonitrile is to construct the indole ring from starting materials that already contain the necessary nitrile groups. This circumvents the regioselectivity issues associated with direct cyanation of the indole core.

Several classical indole syntheses can be adapted for this purpose. For example, the Bartoli indole synthesis is known to be effective for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. orgsyn.org One could envision starting with a 2-nitro-1,3-dicyanobenzene derivative. Reaction with a suitable vinyl Grignard reagent could potentially lead to the formation of a 7-cyanoindole, although the presence of the second nitrile group could interfere with the reaction.

The Leimgruber-Batcho indole synthesis is another versatile method that proceeds via the reductive cyclization of an enamine derived from an o-nitrotoluene. orgsyn.org A synthesis could potentially start from a substituted o-nitrotoluene that already contains a nitrile group destined for the C-7 position. The second nitrile group (at C-2) would need to be introduced from the other starting material.

A plausible route could involve the Fischer indole synthesis , which involves the acid-catalyzed cyclization of an arylhydrazone. scripps.edu The synthesis could start with a hydrazine (B178648) precursor containing a nitrile group and a ketone that would ultimately form the C-2 and C-3 positions of the indole.

Table 2: Major Indole Synthesis Reactions

| Synthesis Method | Key Precursors | Typical Resulting Substitution | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone | 2,3-disubstituted indoles | scripps.edu |

| Bartoli Indole Synthesis | Nitroarene, Vinyl Grignard reagent | 7-substituted indoles | orgsyn.org |

| Leimgruber-Batcho Synthesis | o-Nitrotoluene, DMFDMA | Indoles (versatile substitution) | orgsyn.org |

| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Indole-2-carboxylic acids | orgsyn.org |

Design and Execution of Targeted Synthesis for this compound

A potential synthetic route could be conceptualized as follows:

Preparation of a Key Precursor: The synthesis could begin with a substituted benzene derivative, such as 2,6-dicyanoaniline or a related compound like 2-amino-3-cyanobenzonitrile.

Introduction of the Phenyl Group: A Sandmeyer-type reaction or a palladium-catalyzed cross-coupling reaction could be used to introduce a phenyl group at the position that will become C-3 of the indole. For example, diazotization of the aniline followed by a Gomberg-Bachmann reaction could install the phenyl group.

Formation of the Indole Ring: The resulting intermediate, now containing the phenyl group and two nitrile groups on the benzene ring, would be a precursor for an indole ring-forming reaction. A strategy like the Madelung synthesis, involving the cyclization of an N-acylated o-toluidine (B26562) derivative, could be adapted. This would require the presence of a methyl group ortho to the amino group.

Alternative Annulation Strategy: An alternative could involve a transition-metal-catalyzed annulation. For instance, starting with a 2-alkynyl-3,5-dicyanoaniline derivative and coupling it with a phenyl group source via a Larock indole synthesis could potentially form the desired scaffold.

Executing this synthesis would require careful optimization of each step to manage the reactivity of the nitrile groups and to ensure the desired regiochemical outcomes during the cyclization and substitution reactions. The presence of multiple electron-withdrawing nitrile groups would significantly influence the electronic properties of the intermediates, affecting reaction conditions and catalyst choice.

Retrosynthetic Analysis and Identification of Key Intermediates

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections and key intermediates. The primary challenge lies in the strategic introduction of the three substituents: a phenyl group at C3, a nitrile at C2, and a nitrile at C7.

Route A: Late-stage C7-functionalization

This approach disconnects the C7-nitrile group first, suggesting a late-stage cyanation of a pre-formed 3-phenyl-1H-indole-2-carbonitrile intermediate. This simplifies the initial indole ring formation. The key intermediate in this pathway is 3-phenyl-1H-indole-2-carbonitrile . Further disconnection of this intermediate could proceed through a palladium-catalyzed C3-arylation of 1H-indole-2-carbonitrile .

Route B: Indole ring formation from a pre-functionalized precursor

Alternatively, the indole ring itself can be disconnected. A plausible approach is the Fischer indole synthesis, which would involve the reaction of a suitably substituted phenylhydrazine (B124118) with a carbonyl compound. In this scenario, the key intermediate would be (2,6-dicyanophenyl)hydrazine and an appropriate carbonyl precursor that would provide the C2-nitrile and C3-phenyl moieties. Another possibility within this route is the cyclization of a substituted 2-alkynylaniline.

Route C: Transition metal-catalyzed cyclization

A more modern approach could involve a transition metal-catalyzed cyclization of a highly functionalized acyclic precursor. For instance, a palladium-catalyzed reaction of a 2-gem-dihalovinylaniline derivative could be envisioned. The key intermediate here would be a derivative of 2-(2,2-dihalo-1-phenylvinyl)-3-aminobenzonitrile .

These retrosynthetic pathways highlight the critical intermediates that need to be synthesized and the various synthetic strategies that can be employed to achieve the target molecule.

Detailed Synthetic Pathways and Optimization of Reaction Parameters

Based on the retrosynthetic analysis, several detailed synthetic pathways can be proposed.

Pathway 1: Fischer Indole Synthesis Approach

The Fischer indole synthesis is a robust method for constructing the indole nucleus. wikipedia.orgbyjus.comyoutube.comsharif.edu A potential route to this compound is outlined below:

Synthesis of (2,6-dicyanophenyl)hydrazine: This key starting material could potentially be synthesized from 2,6-dicyanoaniline via diazotization followed by reduction. The presence of two electron-withdrawing cyano groups might affect the reactivity and stability of the diazonium salt and the subsequent hydrazine.

Condensation with a carbonyl compound: The resulting hydrazine would then be condensed with a carbonyl compound that can provide the C2-nitrile and C3-phenyl groups. A suitable candidate would be phenylglyoxylonitrile.

Indolization: The resulting hydrazone would then be subjected to acidic conditions (e.g., polyphosphoric acid, zinc chloride) to induce the byjus.combyjus.com-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

Optimization of Reaction Parameters:

Acid Catalyst: The choice and concentration of the acid catalyst are crucial for the Fischer indole synthesis. wikipedia.orgsharif.edu For a substrate with electron-withdrawing groups, a stronger Lewis acid or a higher reaction temperature might be necessary.

Solvent: The reaction is often carried out in a high-boiling point solvent or neat.

Reaction Time and Temperature: These parameters would need to be carefully optimized to maximize the yield of the desired indole and minimize side reactions.

Pathway 2: Palladium-Catalyzed Cross-Coupling and Cyanation

This pathway builds the indole scaffold and then introduces the substituents in a stepwise manner.

Synthesis of 7-bromo-1H-indole-2-carbonitrile: This could be achieved by starting with a commercially available 7-bromoindole (B1273607), followed by introduction of the C2-nitrile group.

Palladium-catalyzed C3-phenylation: The 3-position of the indole could be phenylated using a direct arylation method with iodobenzene, catalyzed by a palladium complex such as palladium(II) acetate with a suitable phosphine (B1218219) ligand. wikipedia.orgjk-sci.com

Palladium-catalyzed C7-cyanation: The final step would involve the cyanation of the C7-bromo substituent. This can be achieved using various cyanide sources like zinc cyanide or copper(I) cyanide with a palladium catalyst. acs.org

Optimization of Reaction Parameters:

Palladium Catalyst and Ligand: The choice of the palladium precursor and the phosphine ligand is critical for both the C-H arylation and the cyanation steps to achieve high yields and selectivity.

Base and Solvent: The nature of the base and the solvent system can significantly influence the outcome of palladium-catalyzed reactions.

Cyanide Source: The reactivity and toxicity of the cyanide source are important considerations.

The following table summarizes hypothetical reaction conditions for the palladium-catalyzed pathway:

| Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| 1 | 7-bromo-1H-indole | 1. N-Iodosuccinimide2. KCN | DMF | RT to 80 | 60-70 |

| 2 | 7-bromo-1H-indole-2-carbonitrile, Iodobenzene | Pd(OAc)₂, P(t-Bu)₃, K₂CO₃ | Toluene | 110 | 50-60 |

| 3 | 7-bromo-3-phenyl-1H-indole-2-carbonitrile | Pd₂(dba)₃, dppf, Zn(CN)₂ | DMA | 120 | 70-80 |

Mechanistic Insights into Bond Formation and Functionalization

The key bond-forming steps in the proposed synthetic pathways are governed by well-established reaction mechanisms.

Fischer Indole Synthesis Mechanism:

The mechanism of the Fischer indole synthesis involves several key steps: wikipedia.orgbyjus.com

Hydrazone formation: The phenylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

byjus.combyjus.com-Sigmatropic rearrangement: This is the crucial C-C bond-forming step. The enamine undergoes a concerted pericyclic rearrangement to form a di-imine intermediate.

Rearomatization: The di-imine intermediate rearomatizes to form an aniline derivative.

Cyclization and elimination: An intramolecular cyclization followed by the elimination of ammonia (B1221849) leads to the final indole product.

Palladium-Catalyzed Cross-Coupling Mechanisms:

The palladium-catalyzed reactions proceed via a catalytic cycle that typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 7-bromoindole derivative or iodobenzene) to form a palladium(II) species.

Transmetalation or C-H Activation: In the case of cyanation, transmetalation with a metal cyanide occurs. For direct arylation, a C-H activation step at the 3-position of the indole takes place.

Reductive Elimination: The two organic fragments on the palladium(II) center couple, and the desired product is eliminated, regenerating the palladium(0) catalyst.

The efficiency of these catalytic cycles is highly dependent on the nature of the ligands, which influence the electron density and steric environment around the palladium center.

Advanced Purification and Isolation Techniques for Indole Dicarbonitriles

The purification and isolation of the target compound, this compound, and its intermediates are critical for obtaining a high-purity product. The presence of two nitrile groups is expected to increase the polarity of the molecule compared to simpler indoles.

Chromatographic Techniques:

Column Chromatography: Silica gel column chromatography is the most common method for the purification of indole derivatives. A gradient elution system using a mixture of non-polar (e.g., hexane (B92381) or petroleum ether) and polar (e.g., ethyl acetate or dichloromethane) solvents would likely be effective. Given the increased polarity, a higher proportion of the polar solvent may be required.

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples, especially for analytical or biological testing purposes, preparative HPLC using a reverse-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water would be a suitable method.

Crystallization:

Crystallization is an effective technique for the final purification of solid compounds. The choice of solvent is crucial and is often determined empirically. For indole dicarbonitriles, a mixture of a good solvent (e.g., acetone, ethyl acetate) and a poor solvent (e.g., hexane, water) could be employed to induce crystallization.

Characterization:

The structure and purity of the synthesized compounds would be confirmed using a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical structure and the position of the substituents.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the target compound.

Infrared (IR) Spectroscopy: The presence of the two nitrile groups would be clearly indicated by strong absorption bands in the range of 2220-2260 cm⁻¹.

Advanced Chemical Reactivity and Derivatization of 3 Phenyl 1h Indole 2,7 Dicarbonitrile

Reactivity at the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom of the indole ring in 3-Phenyl-1H-indole-2,7-dicarbonitrile is a nucleophilic center, amenable to a variety of functionalization reactions. The electron-withdrawing nature of the nitrile groups at positions C-2 and C-7 is expected to decrease the nucleophilicity of the indole nitrogen to some extent, yet it remains a reactive site for the introduction of diverse substituents.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental transformations for modifying the electronic and steric properties of the indole core. These reactions typically proceed via the deprotonation of the indole nitrogen with a suitable base to form the corresponding indolyl anion, which then acts as a nucleophile.

N-Alkylation: The introduction of alkyl groups onto the indole nitrogen can be achieved using various alkylating agents in the presence of a base. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). The choice of base and solvent can significantly influence the reaction efficiency. For instance, the use of a strong base like NaH in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is often effective for complete deprotonation and subsequent alkylation. A variety of alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide) can be employed to introduce the corresponding alkyl chains.

N-Acylation: Similarly, N-acylation introduces an acyl group to the indole nitrogen, a transformation that can dramatically alter the electronic properties of the indole ring. This is typically accomplished using acylating agents like acyl chlorides or acid anhydrides in the presence of a base. Bases such as triethylamine (B128534) (Et3N) or pyridine (B92270) are commonly used to neutralize the acid generated during the reaction. N-acylation is often a highly efficient process, leading to the formation of stable N-acylindoles.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Indole Derivatives

| Entry | Reactant | Reagent | Base | Solvent | Product |

| 1 | Indole | Methyl Iodide | NaH | DMF | 1-Methylindole |

| 2 | Indole | Benzyl Bromide | K2CO3 | Acetonitrile (B52724) | 1-Benzylindole |

| 3 | Indole | Acetyl Chloride | Et3N | Dichloromethane | 1-Acetylindole |

| 4 | Indole | Acetic Anhydride | Pyridine | - | 1-Acetylindole |

Note: This table presents general reactions for indole and serves as a reference for the expected reactivity of this compound, for which specific experimental data is not available.

Formation of Conjugated Systems via N-Functionalization

N-functionalization of the indole ring can be strategically employed to extend the π-conjugated system of the molecule. This is of particular interest for the development of organic electronic materials. For instance, the introduction of aryl or vinyl groups at the N-1 position through cross-coupling reactions can lead to the formation of extended conjugated systems. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be used to couple aryl halides with the indole nitrogen of this compound. The resulting N-arylindoles would exhibit altered photophysical and electronic properties due to the extended π-conjugation.

Reactivity of the Phenyl Substituent at Indole C-3

The phenyl ring at the C-3 position of the indole core is another key site for derivatization. Its reactivity is governed by the principles of electrophilic aromatic substitution and modern cross-coupling methodologies.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring at C-3 can undergo electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of a wide range of functional groups. The indole moiety itself is a powerful electron-donating group, which will activate the attached phenyl ring towards electrophilic attack. The directing effect of the indole substituent will favor substitution at the ortho and para positions of the phenyl ring.

Common EAS reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2).

Halogenation: Employing reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst to install halogen atoms.

Friedel-Crafts Alkylation and Acylation: Introducing alkyl or acyl groups using alkyl halides or acyl chlorides with a Lewis acid catalyst (e.g., AlCl3). It is important to note that the indole nucleus itself is highly reactive under Friedel-Crafts conditions, and careful optimization would be required to achieve selective substitution on the C-3 phenyl ring.

Cross-Coupling Reactions for Further Phenyl Ring Derivatization

For more controlled and versatile derivatization of the C-3 phenyl ring, palladium-catalyzed cross-coupling reactions are the methods of choice. To utilize these reactions, the phenyl ring would first need to be functionalized with a suitable handle, such as a halogen (Br, I) or a triflate group. This can be achieved through electrophilic halogenation as mentioned above.

Once halogenated, the C-3 aryl halide derivative of this compound can participate in a variety of cross-coupling reactions:

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of other aryl or vinyl groups.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

These reactions offer a powerful toolkit for the synthesis of complex molecules with tailored properties starting from the this compound scaffold.

Reactivity of the Nitrile Groups at Indole C-2 and C-7

The two nitrile groups at positions C-2 and C-7 are versatile functional groups that can be transformed into a variety of other functionalities. The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack.

Potential transformations of the nitrile groups include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. In the case of this compound, this would lead to the formation of the corresponding dicarboxylic acid. The reaction typically proceeds through an amide intermediate.

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4). This would convert the dinitrile into a diamine derivative. Milder reducing agents can sometimes be used to achieve partial reduction to an aldehyde.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. For example, [3+2] cycloadditions with azides can lead to the formation of tetrazole rings. Nitrile oxides can also undergo 1,3-dipolar cycloaddition with the nitrile groups.

Table 2: Potential Transformations of the Nitrile Groups

| Transformation | Reagents and Conditions | Resulting Functional Group |

| Hydrolysis | H3O+, heat or NaOH, H2O, heat | Carboxylic Acid (-COOH) |

| Reduction | 1. LiAlH4, THF; 2. H2O | Primary Amine (-CH2NH2) |

| Cycloaddition | NaN3, NH4Cl, DMF, heat | Tetrazole |

Note: This table outlines general reactions for nitrile groups and represents potential transformations for the nitrile functionalities in this compound, for which specific experimental data is not available.

Advanced Spectroscopic and Structural Characterization of 3 Phenyl 1h Indole 2,7 Dicarbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

No experimental ¹H or ¹³C NMR data for 3-Phenyl-1H-indole-2,7-dicarbonitrile could be located.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprints

Specific FT-IR and Raman spectra, which would reveal the characteristic vibrational frequencies of the nitrile (C≡N) groups and other functional moieties of the molecule, are not available. nih.govthermofisher.com

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Patterns

Accurate mass determination and electron ionization fragmentation patterns for this compound have not been published in the searched literature.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry

There are no published single-crystal X-ray diffraction studies for this compound, which would be necessary to definitively determine its solid-state molecular geometry, bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.com

Electronic Absorption and Emission Spectroscopy for Ground and Excited States

Information regarding the UV-Vis absorption and fluorescence emission spectra, which characterize the electronic transitions between ground and excited states, is not available for this compound. illinois.educhemrxiv.org

Computational and Theoretical Investigations of 3 Phenyl 1h Indole 2,7 Dicarbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. semanticscholar.org By calculating the electron density, DFT can predict a wide range of molecular properties, including geometries, energies, and reactivity, providing a foundational understanding of the molecule's behavior. For 3-Phenyl-1H-indole-2,7-dicarbonitrile, DFT calculations are crucial for elucidating the influence of the phenyl and dicarbonitrile substituents on the electronic landscape of the indole (B1671886) core.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity and electronic properties. chemrxiv.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. chemrxiv.org

For this compound, the distribution of the HOMO and LUMO densities is expected to be significantly influenced by the substituents. The HOMO is likely to have substantial contributions from the electron-rich indole and phenyl rings, while the LUMO is anticipated to be localized more towards the electron-withdrawing dicarbonitrile groups. This spatial distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

The HOMO-LUMO energy gap is a key determinant of the molecule's electronic absorption and emission characteristics. A smaller energy gap generally corresponds to a red-shift in the absorption spectrum, indicating that the molecule can be excited by lower-energy light. DFT calculations allow for the precise determination of these orbital energies and the resulting energy gap.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for this compound (Calculated using DFT)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -2.80 |

| Energy Gap (ΔE) | 3.45 |

Note: The values presented in this table are illustrative and represent typical results obtained from DFT calculations for similar organic molecules. Actual values would be determined from specific quantum chemical simulations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow denote regions of intermediate potential.

In the case of this compound, the MEP map would likely show a high negative potential around the nitrogen atoms of the nitrile groups, indicating their nucleophilic character. The hydrogen atom of the indole N-H group is expected to be a region of positive potential, highlighting its electrophilic nature. The phenyl ring and the indole nucleus would exhibit a more complex potential distribution, influenced by the interplay of their aromatic systems and the attached functional groups. This detailed charge landscape is instrumental in understanding intermolecular interactions, such as hydrogen bonding and stacking, which are crucial for the material's solid-state properties.

Quantum Chemical Modeling of Photophysical Processes

Quantum chemical methods are indispensable for modeling the behavior of molecules upon interaction with light. mdpi.com These calculations can elucidate the nature of electronic transitions, the geometries of excited states, and the pathways for energy dissipation, providing a comprehensive picture of the molecule's photophysical properties.

Upon absorption of a photon, a molecule is promoted to an electronically excited state. The geometry of the molecule in the excited state is often different from its ground-state geometry. Computational methods, such as Time-Dependent DFT (TD-DFT), can be used to optimize the geometry of the excited state, providing insights into the structural relaxation that occurs after photoexcitation. nih.govuniroma1.it

For this compound, excited state geometry optimization would likely reveal changes in bond lengths and dihedral angles, particularly in the linkage between the phenyl and indole rings and in the dicarbonitrile substituents. These structural changes are associated with the redistribution of electron density in the excited state.

Transition state analysis can further be employed to identify the energy barriers for various photophysical and photochemical processes that can occur from the excited state. This includes processes like internal conversion and intersystem crossing, which compete with fluorescence.

While fluorescence is a desirable de-excitation pathway for many applications, molecules can also return to the ground state through non-radiative decay pathways. nih.gov These processes, which dissipate the excitation energy as heat, can significantly reduce the fluorescence quantum yield. A key mechanism for non-radiative decay is internal conversion, which is often facilitated by conical intersections. nih.gov

A conical intersection is a point on the potential energy surface where two electronic states have the same energy. These points act as "funnels" that allow for very efficient transitions between electronic states. Quantum chemical calculations can be used to locate conical intersections between the first excited singlet state (S1) and the ground state (S0).

For indole and its derivatives, non-radiative decay pathways involving N-H bond stretching or out-of-plane deformations have been identified. nih.gov In this compound, computational studies would aim to identify the specific vibrational modes that lead to conical intersections and thus contribute to non-radiative decay. Understanding these pathways is crucial for designing molecules with enhanced fluorescence efficiency by strategically modifying the molecular structure to raise the energy barrier for accessing these conical intersections.

Molecular Dynamics Simulations for Conformational Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecules. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, molecular flexibility, and the influence of the surrounding environment (e.g., a solvent) on the molecule's behavior. mdpi.com

For this compound, a key conformational degree of freedom is the dihedral angle between the phenyl ring and the indole core. MD simulations can explore the potential energy surface associated with the rotation around the bond connecting these two rings, identifying the most stable conformations and the energy barriers between them. This conformational flexibility can have a significant impact on the molecule's electronic and photophysical properties.

Furthermore, MD simulations can explicitly model the effect of a solvent on the molecule's structure and dynamics. Solvation can influence the relative energies of different conformers and can also affect the excited-state properties. By performing MD simulations in different solvents, it is possible to computationally predict and understand the solvatochromic effects observed experimentally, where the absorption and emission spectra of a molecule shift depending on the polarity of the solvent. nih.gov

In Silico Exploration of Structure-Reactivity Relationships

The exploration of structure-reactivity relationships through computational methods is a cornerstone of modern chemical research. This approach typically involves the use of quantum chemical calculations and other in silico tools to predict and understand the chemical behavior of a molecule. For this compound, such an exploration would be invaluable in elucidating its electronic structure, reactivity, and potential applications. However, the necessary data from dedicated computational studies on this compound are not present in the current body of scientific literature.

In the absence of specific data for this compound, a general overview of the methodologies that would be applied in such an investigation is provided below. It is important to note that the data presented in the tables are hypothetical and for illustrative purposes only, as no published research is available.

Quantum Chemical Calculations

Table 1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater electron-donating character. |

| LUMO Energy | -2.1 eV | Represents the molecule's ability to accept electrons. A lower LUMO energy suggests greater electron-accepting character. |

| HOMO-LUMO Gap | 4.4 eV | Correlates with the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability. |

| Dipole Moment | 4.2 D | Measures the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

Note: The values in this table are illustrative and not based on actual experimental or computational data.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map would reveal the electron-rich and electron-poor regions of this compound, which is crucial for understanding its interaction with other molecules.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. An analysis of the FMOs of this compound would provide detailed information about its reactivity, with the HOMO indicating the sites for electrophilic attack and the LUMO indicating the sites for nucleophilic attack.

Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can be used to quantify the chemical reactivity of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value | Formula | Significance |

| Electronegativity (χ) | 4.3 eV | χ = -(EHOMO + ELUMO)/2 | Measures the tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.2 eV | η = (ELUMO - EHOMO)/2 | Indicates the resistance of the molecule to change its electron configuration. |

| Global Electrophilicity Index (ω) | 4.2 eV | ω = χ² / (2η) | Quantifies the electrophilic nature of the molecule. |

Note: The values in this table are illustrative and not based on actual experimental or computational data.

Advanced Photophysical and Optoelectronic Properties of 3 Phenyl 1h Indole 2,7 Dicarbonitrile Derivatives

Detailed Absorption and Emission Spectra in Varying Solvents and Aggregation States

The electronic absorption and emission spectra of 3-Phenyl-1H-indole-2,7-dicarbonitrile are expected to be significantly influenced by the solvent environment and the molecule's aggregation state. The core structure features an indole (B1671886) moiety, which typically acts as an electron donor, and two nitrile groups, which are strong electron acceptors. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation.

In non-polar solvents, the absorption spectrum is likely to exhibit well-defined vibronic structures corresponding to π-π* transitions within the indole and phenyl rings. As the solvent polarity increases, a bathochromic (red) shift in the absorption and, more prominently, the emission spectra is anticipated. This is due to the stabilization of the more polar excited state relative to the ground state. The emission spectra of such D-A compounds are often broad and unstructured in polar solvents, characteristic of an ICT state. nih.gov

In the aggregated or solid state, the photophysical properties can be markedly different. Depending on the molecular packing, phenomena such as aggregation-caused quenching (ACQ) or aggregation-induced emission (AIE) could be observed. For many indole derivatives, restricted intramolecular rotation in the aggregated state can block non-radiative decay pathways, leading to enhanced emission, a hallmark of the AIE effect. mdpi.com

Interactive Data Table: Expected Solvatochromic Shifts in Absorption and Emission Maxima

| Solvent | Polarity (ET(30)) | Expected Absorption λmax (nm) | Expected Emission λmax (nm) | Expected Stokes Shift (nm) |

| Hexane (B92381) | 31.0 | Shorter Wavelength | Shorter Wavelength | Smaller |

| Toluene (B28343) | 33.9 | ↓ | ↓ | ↓ |

| Chloroform | 39.1 | ↓ | ↓ | ↓ |

| Acetonitrile (B52724) | 45.6 | ↓ | ↓ | ↓ |

| Methanol | 55.4 | Longer Wavelength | Longer Wavelength | Larger |

Note: This table represents a qualitative prediction based on the behavior of similar indole-based D-A chromophores. Specific values for this compound require experimental validation.

Luminescence Quantum Yield and Excited-State Lifetime Measurements

The luminescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, and the excited-state lifetime (τ), the average time the molecule spends in the excited state, are critical parameters for optoelectronic applications. For this compound, these values are expected to be highly dependent on the surrounding environment.

In non-polar solvents, where the ICT character is less pronounced, a relatively high quantum yield and a shorter lifetime may be expected. However, in polar solvents, the stabilization of the ICT state can lead to a decrease in the quantum yield due to enhanced non-radiative decay pathways. The excited-state lifetime might increase in more viscous media or in the aggregated state where molecular motions are restricted. For some indole derivatives, quantum yields can be significant, reaching up to 76% in certain solvents. nih.gov

Interactive Data Table: Predicted Quantum Yield and Lifetime Trends

| Environment | Expected Quantum Yield (ΦF) | Expected Lifetime (τ) | Rationale |

| Non-polar Solvent | Higher | Shorter | Reduced non-radiative decay from ICT state. |

| Polar Solvent | Lower | Longer | Stabilization of the ICT state, promoting non-radiative decay. |

| Aggregated State (AIE-active) | High | Longer | Restriction of intramolecular rotations, blocking non-radiative pathways. |

Note: This table illustrates general trends observed for similar compounds. Actual values for this compound need to be experimentally determined.

Solvatochromism and Thermo-Responsive Optical Behavior

The anticipated strong solvatochromism of this compound stems directly from its pronounced ICT character. The large change in dipole moment between the ground and excited states makes its emission color highly sensitive to the polarity of the solvent. This property is valuable for applications in chemical sensing and as polarity probes.

Thermo-responsive optical behavior, or thermochromism, may also be present, particularly in the solid state or in viscous solutions. Changes in temperature can affect molecular packing and intramolecular motions, leading to shifts in the emission color and intensity. This behavior is often associated with phase transitions or changes in the local environment of the chromophore.

Investigation of Intramolecular Charge Transfer (ICT) Characteristics

The core of the photophysical behavior of this compound is its intramolecular charge transfer characteristic. Upon excitation with light, an electron is expected to move from the electron-rich indole moiety to the electron-deficient dicarbonitrile-substituted part of the molecule. This creates a highly polar excited state.

The efficiency of this ICT process can be influenced by the dihedral angle between the phenyl ring and the indole core. A more planar conformation would favor electronic conjugation and a more efficient ICT, leading to a larger Stokes shift and greater sensitivity to solvent polarity. In some cases, dual fluorescence may be observed, with one band corresponding to a locally excited (LE) state and another, red-shifted band corresponding to the ICT state, especially in moderately polar solvents. nih.govnih.gov

Rational Design Principles for Tunable Photophysical Responses

The photophysical properties of the this compound scaffold can be rationally tuned through chemical modifications. Key design principles include:

Modulating Donor/Acceptor Strength : Replacing the phenyl group with electron-donating or electron-withdrawing substituents can modulate the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission wavelengths.

Steric Hindrance : Introducing bulky groups can alter the planarity of the molecule, affecting the extent of π-conjugation and influencing the balance between LE and ICT emission.

Extending π-Conjugation : Annulation of additional aromatic rings to the indole or phenyl core can extend the π-conjugated system, generally leading to red-shifted absorption and emission.

Functionalization for Specific Applications : Introducing specific functional groups can impart sensing capabilities for ions or biomolecules, or facilitate attachment to polymers or other materials for device fabrication. The introduction of different functional moieties can lead to varied molecular conformations and different HOMO-LUMO gaps. mdpi.com

By applying these principles, a wide range of indole-based materials with tailored photophysical and optoelectronic properties can be developed for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and bio-imaging.

Applications in Advanced Materials and Chemical Sensing

Design and Mechanism of Fluorescent Chemosensors for Specific Analytes

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions, through a change in their fluorescence properties. researchgate.net The design typically involves integrating a fluorophore (the light-emitting unit) with a receptor (the analyte-binding unit). researchgate.net The indole (B1671886) scaffold is a prominent fluorophore used in the design of these sensors due to its inherent photoluminescent properties and the ease with which it can be functionalized. nih.govrsc.org

The development of selective chemosensors for transition metal ions is crucial due to their roles in biological systems and environmental monitoring. researchgate.netepa.gov Indole-based sensors have demonstrated significant potential in this area. For instance, a novel indole-based receptor was synthesized and shown to exhibit selectivity for Zn(II), Cu(II), and Al(III) ions. rsc.org The sensing mechanism relies on the coordination of the metal ion with specific binding sites on the sensor molecule, which alters the electronic properties of the fluorophore and, consequently, its emission spectrum.

The interaction with Zn(II) ions led to a notable fluorescence enhancement, while Cu(II) and Al(III) ions caused significant shifts in the absorption maxima. rsc.org The selectivity for certain metal ions is governed by the specific design of the receptor's binding cavity and the coordination preferences of the metal ion. researchgate.net Density functional theory (DFT) calculations can be employed to confirm that the sensor can effectively coordinate with these metal ions, leading to the stabilization of the resulting complexes. rsc.org

Table 1: Performance of an Indole-Based Sensor for Metal Ion Detection

| Metal Ion | Detection Limit (μM) | Spectroscopic Response |

| Zn(II) | 0.056 | Fluorescence enhancement at 497 nm |

| Cu(II) | 0.57 | Bathochromic shift from 290 nm to 318 nm |

| Al(III) | 0.45 | Bathochromic shift from 290 nm to 308 nm |

| Data derived from a study on a selective indole-based receptor. rsc.org |

Fluorescent sensors can operate through different response mechanisms, primarily "turn-off," "turn-on," and ratiometric sensing. researchgate.net

Turn-off sensors exhibit a quenching of fluorescence upon binding to an analyte.

Turn-on sensors are initially non-fluorescent or weakly fluorescent, with emission increasing significantly after analyte interaction. mdpi.com This mode is often preferred as it provides a clearer signal against a dark background.

Ratiometric sensors display a shift in the emission wavelength, allowing for the detection of the analyte by measuring the ratio of fluorescence intensities at two different wavelengths. nih.gov This approach offers built-in self-calibration, reducing interference from environmental factors.

Indole-based systems have been successfully employed to create these advanced sensing platforms. For example, chemosensors based on 1H-indole have been developed for the sequential recognition of Hg(II) and CN⁻ ions, operating via a fluorescence "on-off-on" cycle. bohrium.com The initial sensor's emission is quenched by mercury ions ("off"), and the subsequent addition of cyanide anions restores the fluorescence ("on"). bohrium.com Similarly, benzoindole-based sensors have been designed for the ratiometric and turn-on detection of H⁺ and Al³⁺. nih.gov The design of 3-Phenyl-1H-indole-2,7-dicarbonitrile, with its potential for intramolecular charge transfer (ICT), makes it a promising candidate for the development of such sophisticated sensing platforms.

Exploration as Organic Electronic and Photonic Materials (e.g., Organic Light-Emitting Diodes)

The unique electronic properties of indole derivatives make them attractive for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).

Effective charge injection and transport are fundamental for the efficient operation of OLEDs. Materials used in the emissive layer should ideally possess balanced transport of both electrons and holes to ensure that recombination occurs within the desired zone. Indole derivatives, often possessing electron-donating characteristics, can be paired with electron-accepting units to create molecules with bipolar charge transport properties. rsc.org The charge transport behavior of such molecules can be investigated using theoretical calculations and experimental measurements to determine properties like reorganization energy, which influences charge mobility. researchgate.net The combination of the phenyl group and dicarbonitrile moieties on the indole scaffold suggests that this compound could exhibit favorable charge transport characteristics for use in electronic devices.

One of the most significant advancements in OLED technology is the development of materials that exhibit Thermally Activated Delayed Fluorescence (TADF). beilstein-journals.org In conventional fluorescent OLEDs, only 25% of the electrically generated excitons (singlets) can emit light, while the other 75% (triplets) are wasted. TADF materials enable the harvesting of these non-emissive triplet excitons by converting them into emissive singlets through a process called reverse intersystem crossing (rISC). frontiersin.org

For efficient rISC to occur, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) must be very small (typically < 0.2 eV). beilstein-journals.org This is often achieved in donor-acceptor (D-A) type molecules where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated. nih.gov The structure of this compound, with the indole acting as a donor and the dicarbonitrile-substituted phenyl ring as an acceptor, fits this design principle. Indole-based D-A molecules have been successfully developed as TADF emitters, demonstrating high photoluminescence quantum yields and efficient harvesting of triplet excitons in OLEDs. nih.gov For example, emitters using an indolo[2,3-b]indole donor and a phenyltriazine acceptor have shown high efficiencies and short TADF lifetimes. nih.gov

Table 2: Properties of Indolo[2,3-b]indole-Based TADF Emitters

| Emitter | PLQY (Doped Film) | TADF Lifetime (μs) | Emission Color |

| IDID-1 | 0.92 | 1.1 | Sky-blue |

| IDID-2 | 0.78 | 1.7 | Green |

| Data derived from a study on indolo[2,3-b]indole-based TADF emitters. nih.gov |

Catalytic and Organocatalytic Roles of Indole-Dicarbonitriles

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. araid.es The indole scaffold is a key structural motif in many natural products and pharmaceuticals, making the development of catalytic methods for its functionalization highly valuable. nih.gov

Indole derivatives are frequently used as nucleophilic partners in organocatalytic reactions, such as enantioselective Friedel-Crafts alkylations, to form new carbon-carbon bonds at the C3 position. araid.es These reactions allow for the synthesis of chiral indole-containing compounds with high enantiomeric purity. rsc.org While the indole moiety itself is typically the substrate, appropriately functionalized indoles can also play a role in catalysis. The electronic properties conferred by the dinitrile substitution in this compound could modulate its reactivity and potential for use in catalytic cycles, for instance, by influencing the stability of intermediates. Moreover, carbazole-1,3-dicarbonitrile, a structurally related compound, has been identified as a TADF emitter that can act as a potent photoredox catalyst. unibo.it This dual functionality highlights the potential for indole-dicarbonitriles to be applied in light-induced catalytic transformations. unibo.it

Integration into Supramolecular Assemblies for Functional Materials

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design and synthesis of molecules that can self-assemble into well-defined, functional architectures is a key goal in this field. The planar structure of the indole ring system, coupled with the potential for intermolecular interactions involving the nitrile and phenyl groups, makes this compound a candidate for incorporation into supramolecular assemblies.

Structure Property Relationships in 3 Phenyl 1h Indole 2,7 Dicarbonitrile Systems

Influence of Phenyl Ring Substitution on Electronic and Steric Properties

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), increase the electron density on the phenyl ring. This increased electron density can be delocalized onto the indole (B1671886) nucleus, thereby influencing its electronic properties. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the electron density on the phenyl ring, which in turn affects the electronic character of the indole core.

Computational studies on analogous 5-(substituted phenyl)-2-formylpyrroles have demonstrated that the electronic nature of the substituent on the phenyl ring influences intermolecular interactions. rsc.org These findings suggest that similar substitutions on the 3-phenyl ring of 3-Phenyl-1H-indole-2,7-dicarbonitrile would modulate its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. A decrease in the HOMO-LUMO gap is often associated with a bathochromic shift in the absorption spectra. chemrxiv.org

The steric hindrance introduced by different substituents on the phenyl ring also has a profound effect on the molecule's conformation. Bulky substituents can force the phenyl ring to twist out of the plane of the indole nucleus. This change in the dihedral angle between the two ring systems can disrupt π-conjugation, leading to alterations in the electronic and photophysical properties.

Table 1: Predicted Influence of Phenyl Ring Substituents on the Electronic and Steric Properties of this compound (Based on Analogous Systems)

| Substituent (at para-position) | Electronic Effect | Predicted Impact on HOMO-LUMO Gap | Steric Hindrance | Predicted Impact on Phenyl-Indole Dihedral Angle |

| -H | Neutral | Reference | Low | Reference |

| -OCH₃ | Electron-donating | Decrease | Moderate | Slight Increase |

| -NO₂ | Electron-withdrawing | Increase | Moderate | Slight Increase |

| -C(CH₃)₃ | Electron-donating (inductive) | Slight Decrease | High | Significant Increase |

| -CN | Electron-withdrawing | Increase | Low | Minimal Change |

Impact of Dicarbonitrile Orientation and Indole Ring Substitution on Molecular Characteristics

Furthermore, substitutions on the indole ring itself, at positions other than 2, 3, and 7, can further fine-tune the molecular properties. For instance, introducing an electron-donating group at the 5- or 6-position of the indole ring would counteract the electron-withdrawing effect of the dicarbonitrile groups to some extent, thereby modulating the HOMO-LUMO gap and other electronic parameters. Conversely, an additional electron-withdrawing group on the indole ring would further decrease the electron density of the system.

Computational studies on indole-5,6-dicarbonitrile derivatives have shown that the nature and position of substituents on the indole ring are crucial for their biological activity, which is intrinsically linked to their molecular characteristics. researchgate.net

Table 2: Predicted Impact of Indole Ring Substitution on the Molecular Characteristics of this compound

| Indole Substituent (at 5-position) | Electronic Effect | Predicted Impact on Electron Density of Indole Core | Predicted Impact on HOMO-LUMO Gap |

| -H | Neutral | Reference | Reference |

| -CH₃ | Electron-donating | Increase | Decrease |

| -Cl | Electron-withdrawing | Decrease | Increase |

| -OH | Electron-donating | Increase | Decrease |

Systematic Modulation of Molecular Architecture for Targeted Property Enhancement

The systematic modification of the molecular architecture of this compound offers a powerful strategy for enhancing specific properties. By strategically selecting substituents for both the phenyl and indole rings, it is possible to tailor the electronic and steric characteristics of the molecule for specific applications.

For example, to achieve a smaller HOMO-LUMO gap, which is often desirable for applications in organic electronics, one might introduce strong electron-donating groups on the phenyl ring and/or the indole ring. To enhance thermal stability, introducing bulky groups that restrict intramolecular motion could be a viable approach.

The relationship between structural modifications and resulting properties can be quantitatively described through structure-activity relationship (SAR) and quantitative structure-property relationship (QSPR) studies. nih.govubaya.ac.id These approaches utilize computational descriptors to correlate molecular structure with specific properties, enabling the rational design of new derivatives with desired characteristics.

Comparative Analysis with Related Indole-Dicarbonitrile and Phenylindole Analogs

A comparative analysis of this compound with other indole-dicarbonitrile and phenylindole analogs provides valuable insights into the role of each structural component.

Similarly, a comparison with 3-phenylindole (a precursor without the dicarbonitrile groups) would underscore the significant impact of the two nitrile groups on the electronic properties. The introduction of these groups is expected to substantially lower the energy levels of both the HOMO and LUMO, and significantly increase the electron affinity of the molecule.

Computational databases, such as the HeteroAryl Descriptors (HArD) database, provide a wealth of information on the steric and electronic properties of various heteroaryl substituents, which can be invaluable for such comparative analyses. nih.gov

Table 3: Comparative Analysis of Calculated Electronic Properties of Analogous Indole Systems (Theoretical Values)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Indole | -5.58 | -0.15 | 5.43 |

| 3-Phenylindole | -5.45 | -0.45 | 5.00 |

| This compound (Predicted) | < -5.45 | < -0.45 | < 5.00 |

Note: The values for Indole and 3-Phenylindole are representative values from computational studies. The values for this compound are predicted trends based on the electron-withdrawing nature of the dicarbonitrile groups.

Future Research Directions and Emerging Opportunities for 3 Phenyl 1h Indole 2,7 Dicarbonitrile

Sustainable and Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic routes for 3-Phenyl-1H-indole-2,7-dicarbonitrile is a primary area for future investigation. Traditional methods for synthesizing indole (B1671886) derivatives often involve harsh reaction conditions, toxic reagents, and significant waste generation. Green chemistry principles offer a framework for creating more sustainable and efficient synthetic pathways.

Future research should focus on several key areas:

Catalytic Systems: The use of reusable and non-toxic catalysts, such as zeolites or enzyme-based systems, could significantly improve the environmental footprint of the synthesis. Research into novel catalytic approaches is crucial for enhancing reaction efficiency and reducing waste.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a critical step. The development of reactions in aqueous media, in particular, would be a significant advancement.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis can lead to faster reaction times and lower energy consumption compared to conventional heating methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Multicomponent reactions, where three or more reactants combine in a single step, offer a promising strategy to improve atom economy.

| Green Chemistry Approach | Potential Benefits for Synthesis of this compound |

| Novel Catalysts | Reduced waste, higher yields, easier product separation, and catalyst recyclability. |

| Green Solvents | Minimized environmental impact and improved safety. |

| Energy-Efficient Methods | Shorter reaction times and reduced energy consumption. |

| High Atom Economy Reactions | Increased efficiency and reduced formation of byproducts. |

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound is essential for process optimization and control. Advanced in-situ spectroscopic techniques provide real-time data on the chemical transformations occurring during a reaction, offering valuable insights that are not attainable through traditional offline analysis.

Future research in this area should leverage techniques such as:

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique can monitor the concentration of reactants, intermediates, and products in real-time by tracking changes in their characteristic vibrational frequencies. This data is invaluable for understanding reaction kinetics and identifying transient species.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the molecules present in the reaction mixture. In-situ NMR can be used to elucidate complex reaction pathways and identify key intermediates, leading to a more complete mechanistic understanding.

The application of these techniques will enable the development of more robust and efficient synthetic processes for this compound by providing a clearer picture of the reaction landscape.

Development of Multifunctional Hybrid Materials Incorporating the Compound

The distinct electronic and structural features of this compound make it an attractive building block for the creation of novel multifunctional hybrid materials. The indole core is known for its electron-rich nature, while the nitrile groups can participate in various chemical transformations and intermolecular interactions. The phenyl group can further influence the material's properties through π-π stacking interactions.

Emerging opportunities in this area include:

Polymer-Based Composites: Incorporating the compound into polymer matrices could lead to materials with enhanced thermal stability, conductivity, or optical properties. The nitrile groups could serve as sites for polymerization or cross-linking.

Organic-Inorganic Hybrids: Covalent or non-covalent integration of the indole derivative with inorganic nanoparticles or frameworks could result in materials with synergistic properties, finding applications in areas such as catalysis, sensing, or optoelectronics.

Conducting Polymers: The electron-rich indole nucleus suggests that polymers derived from this compound could exhibit interesting electronic properties, making them candidates for use in organic electronic devices.

| Hybrid Material Type | Potential Properties and Applications |

| Polymer Composites | Enhanced thermal, mechanical, and photophysical properties for advanced coatings or films. |

| Organic-Inorganic Hybrids | Synergistic functionalities for applications in catalysis, sensing, and electronics. |

| Conducting Polymers | Charge-transporting capabilities for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). |

Interdisciplinary Research Collaborations for Novel Applications

Realizing the full potential of this compound will require a collaborative effort across various scientific disciplines. The complexity of modern scientific challenges necessitates the integration of expertise from different fields to drive innovation.

Future progress will be significantly enhanced through collaborations between:

Synthetic Organic Chemists and Materials Scientists: To design and create novel hybrid materials with tailored properties based on the unique structure of the compound.

Computational Chemists and Experimentalists: To predict the properties of new materials and to guide the design of synthetic targets with desired functionalities.

Biochemists and Medicinal Chemists: To explore the potential biological activities of the compound and its derivatives, given that the indole scaffold is a common feature in many pharmaceutically active molecules.

Academic Research Groups and Industrial Partners: To translate fundamental research findings into practical applications and to facilitate the commercialization of new technologies based on this compound.

Such interdisciplinary collaborations will be instrumental in unlocking the novel applications of this compound in fields ranging from materials science to medicine.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Phenyl-1H-indole-2,7-dicarbonitrile?

- Methodological Answer : A multi-component reaction (MCR) approach is commonly employed for synthesizing dicarbonitrile derivatives. For example, analogous compounds (e.g., pyrimido-thiazine dicarbonitriles) are synthesized by refluxing bis(methylthio)methylene malononitrile with thiourea and morpholine in dimethylformamide (DMF) using K₂CO₃ as a base for 5–6 hours, followed by recrystallization in ethanol . Adjusting substituents (e.g., phenyl groups) and optimizing stoichiometry can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity.

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Nitrile stretches typically appear at ~2220 cm⁻¹, while conjugated carbonyl groups (if present) show peaks near 1730 cm⁻¹ .

- NMR : ¹H and ¹³C NMR can confirm aromatic proton environments (δ 7.2–8.5 ppm for phenyl/indole protons) and nitrile carbon signals (δ 110–120 ppm) .

- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids. For example, SHELX programs resolve torsion angles (e.g., C–N–C–C dihedral angles) and validate bond lengths .

Q. What safety protocols are critical when handling nitrile-containing compounds like this compound?

- Methodological Answer :

- Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact.

- Work under inert atmospheres (N₂/Ar) to prevent oxidation.

- Store in airtight containers at 2–8°C, away from ignition sources .

- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

- Methodological Answer :

- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. DBU) and solvents (DMF vs. DMSO) to enhance reactivity. In analogous syntheses, DMF with K₂CO₃ achieves 65–77% yields .

- Temperature/Time : Use microwave-assisted synthesis to reduce reaction time (e.g., 1–2 hours at 120°C vs. traditional reflux).

- Byproduct Analysis : Monitor intermediates via TLC/HPLC and adjust stoichiometry to suppress side reactions (e.g., over-alkylation).

Q. What computational approaches predict the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to determine HOMO-LUMO gaps and electrostatic potential surfaces.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess stability.

- Docking Studies : If bioactive, dock into target proteins (e.g., kinases) using AutoDock Vina to hypothesize binding modes .

Q. How to resolve discrepancies in crystallographic data for this compound?

- Methodological Answer :

- Refinement : Use SHELXL to refine occupancy ratios and anisotropic displacement parameters. For twinned crystals, apply TwinLaw matrices in SHELX .

- Cross-Validation : Compare experimental XRD bond lengths/angles with DFT-optimized structures.

- Spectroscopic Alignment : Ensure NMR/IR data corroborate crystallographic findings (e.g., nitrile group positions) .

Q. What strategies elucidate the biological activity mechanisms of this compound?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., fluoro-/chloro-substituted phenyl groups) and test antimicrobial activity via MIC assays against E. coli and S. aureus .

- Enzyme Assays : Measure inhibition of target enzymes (e.g., cytochrome P450) using fluorogenic substrates.

- ADMET Profiling : Use Caco-2 cells for permeability assays and hepatic microsomes for metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.